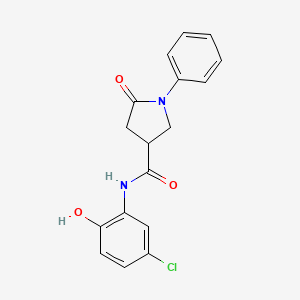

N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c18-12-6-7-15(21)14(9-12)19-17(23)11-8-16(22)20(10-11)13-4-2-1-3-5-13/h1-7,9,11,21H,8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXURTJOPMVIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the pyrrolidine ring.

Chlorination and Hydroxylation: The chlorinated hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative is chlorinated using reagents like thionyl chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been studied for its potential antioxidant , anti-inflammatory , and antimicrobial properties. These activities suggest various applications in pharmacology and therapeutic development.

Antioxidant Activity

Research indicates that derivatives of this compound may exhibit potent antioxidant properties. A study involving related compounds demonstrated significant reducing power and radical scavenging capabilities, suggesting that this compound could mitigate oxidative stress-related conditions. For instance, compounds derived from similar structures showed antioxidant activity exceeding that of ascorbic acid in certain assays .

Anti-inflammatory Effects

Preliminary investigations have shown that this compound can modulate inflammatory pathways. In vitro studies suggest that it may reduce the levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Its unique structure allows for further modifications to enhance biological activity or reduce toxicity. For example, structural variants have been synthesized to explore their biological effects, including alterations to the chloro and hydroxy groups on the phenyl ring .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Methyl group instead of hydroxy | Antimicrobial activity |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methylthioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Additional thiazole ring | Stronger antioxidant properties |

| N-(4-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Nitro group on phenyl | Enhanced anti-inflammatory effects |

This table highlights how the presence of specific functional groups can influence biological activities, emphasizing the potential of this compound as a lead compound in drug development.

Case Studies

Several studies have provided insights into the practical applications of this compound:

- Antioxidant Efficacy : A study assessed the antioxidant capacity using DPPH radical scavenging and reducing power assays, finding that certain derivatives exhibited antioxidant effects significantly higher than traditional antioxidants like ascorbic acid .

- Anti-inflammatory Research : In vivo studies demonstrated that this compound could effectively reduce inflammation markers in animal models, suggesting its potential use in treating conditions like arthritis.

- Antimicrobial Trials : Laboratory tests revealed promising antimicrobial activity against various bacterial strains, supporting its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-carboxamide Derivatives

N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Structural Difference : The phenyl group is substituted with 3,5-dichloro instead of 5-chloro-2-hydroxy.

- Activity: Acts as a direct inhibitor of the enoyl acyl carrier protein reductase (InhA), a target in tuberculosis therapy. Molecular docking studies suggest hydrogen bonding with Tyr158 in InhA, critical for its inhibitory activity .

Derivatives with Heterocyclic Moieties

- Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.

- Activity : Demonstrates 1.5× higher antioxidant activity than ascorbic acid via DPPH scavenging. The oxadiazole ring enhances electron delocalization, improving radical stabilization .

- Synthesis : Formed via condensation of carbohydrazide derivatives with heterocyclic anhydrides .

Pyrazine-2-carboxamide Derivatives

- Examples: 5-(Butylamino)pyrazine-N-(5-chloro-2-hydroxyphenyl)-2-carboxamide (7b) N-(5-chloro-2-hydroxyphenyl)-5-(octylamino)pyrazine-2-carboxamide (7f)

- Structural Features: Replace pyrrolidine with a pyrazine ring and alkylamino side chains.

- Activity : Tested for antimycobacterial activity . Longer alkyl chains (e.g., heptyl, octyl) improve lipophilicity and membrane penetration, enhancing efficacy against mycobacteria .

- Key Contrast: The pyrazine core alters electronic properties compared to pyrrolidinone, favoring interactions with bacterial targets over antioxidant mechanisms .

Hydrazide Derivatives with 5-Chloro-2-hydroxyphenyl Groups

- Example : N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide.

- Structural Features : Incorporates a gallic acid-derived hydrazide moiety.

- Activity: Exhibits antioxidant activity via multiple hydroxyl groups, which donate hydrogen atoms to neutralize radicals. However, activity is lower than the pyrrolidinone derivatives with oxadiazole/thioxo moieties .

Pyridinecarboxamide Derivatives

- Examples :

- 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)

- 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)

- Structural Features : Pyridine core with halogenated substituents.

- Activity: Designed for enzyme inhibition (e.g., kinase targets) due to halogenated aromatic groups enhancing binding affinity. No direct antioxidant data reported; focus on metabolic stability and target selectivity .

Urea Derivatives

- Example : NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea).

- Activity : Modulates α7 nicotinic acetylcholine receptors (nAChRs), enhancing channel opening duration. The urea linker and trifluoromethyl group are critical for receptor interaction .

- Key Contrast : Despite sharing the 5-chloro-2-hydroxyphenyl group, the urea core shifts activity toward neurological targets rather than antioxidant or antimicrobial effects .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant , anti-inflammatory , and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

with a molecular weight of 330.77 g/mol. Its structure features a pyrrolidine ring, a chloro group, and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties and potential biological activities .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties . Research on related compounds indicates that derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show significant antioxidant activity, which raises the possibility of similar effects in this compound .

Table 1: Comparison of Antioxidant Activities

| Compound Name | Structure Features | Antioxidant Activity |

|---|---|---|

| This compound | Chloro and hydroxy groups | Potentially significant |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methylthioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Additional thiazole ring | Stronger antioxidant properties |

| N-(4-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Nitro group on phenyl | Enhanced antioxidant effects |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it may be effective against multidrug-resistant strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of 5-oxopyrrolidine derivatives, compounds were screened against clinically significant pathogens using the broth microdilution technique. Results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Research indicates that this compound interacts with various biological targets. Preliminary data suggest it may bind to enzymes involved in oxidative stress pathways, potentially modulating their activity. However, further investigations are required to elucidate its specific mechanisms of action and any associated side effects .

Table 2: Summary of Biological Activities

| Biological Activity | Evidence |

|---|---|

| Antioxidant | Potentially significant based on related compounds |

| Antimicrobial | Effective against multidrug-resistant strains |

| Anti-inflammatory | Suggested by structural similarities to active compounds |

Q & A

Q. How are pharmacokinetic parameters determined in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.